molecular formula C8H7BrO2S B2768266 3-Bromo-5-(methylthio)benzoic acid CAS No. 453566-00-2

3-Bromo-5-(methylthio)benzoic acid

Cat. No.: B2768266
CAS No.: 453566-00-2
M. Wt: 247.11
InChI Key: SOGHHCXGNPQCLE-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylthio)benzoic acid: is an organic compound with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 3-position and a methylthio group at the 5-position

Mechanism of Action

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

It’s known that benzoic acid derivatives can act through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The bromo and methylthio groups on the benzene ring may influence the compound’s interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets . The compound’s effects on these pathways can lead to downstream effects on cellular processes.

Result of Action

Depending on its specific targets and mode of action, the compound could potentially influence various cellular processes, such as signal transduction, gene expression, or cell proliferation .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-(methylthio)benzoic acid can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific biological context in which the compound is used .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Bromo-5-(methylthio)benzoic acid involves the reaction of 3,5-dibromobenzoic acid with sodium methyl sulfide in the presence of dimethyl sulfoxide (DMSO) . The reaction mixture is heated at 100°C for several hours, followed by extraction with ethyl acetate .

Industrial Production Methods:

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-5-(methylthio)benzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Sulfoxides and sulfones are the major products of oxidation.

    Reduction Products: Alcohols and aldehydes are the primary products of reduction.

Scientific Research Applications

Chemistry:

3-Bromo-5-(methylthio)benzoic acid is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling and Heck reactions .

Biology and Medicine:

In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in various biochemical pathways. Its derivatives may have applications in drug discovery and development.

Industry:

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also be used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness:

This compound is unique due to the presence of both bromine and methylthio substituents, which confer distinct chemical properties and reactivity. The combination of these groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

3-bromo-5-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGHHCXGNPQCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3,5-dibromobenzoic acid (2.5 g, 8.9 mmol), sodium methyl sulfide (1.4 g, 20 mmol), and dimethyl sulfoxide (10 mL) was sealed in a microwave tube and heated with an oil bath at 100° C. for 4 h. TLC indicated completion of the reaction. The reaction mixture was poured into water and extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine, dried (Na2SO4), and concentrated. The residue was used for the next step reaction without purification. 1H NMR (400 MHz, CDCl3): δ 7.97 (t, 1H, J=1.6 Hz), 7.87 (t, 1H, J=1.6 Hz), 7.57 (t, 1H, J=1.6 Hz), 2.53 (s, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
sodium methyl sulfide
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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